Ethyl 5-amino-1H-indazole-3-carboxylate
Overview
Description
“Ethyl 5-amino-1H-indazole-3-carboxylate” is a compound with the CAS Number: 885278-45-5 . It has a molecular weight of 205.22 and its molecular formula is C10H11N3O2 . It is a brown solid .
Synthesis Analysis
The synthesis of 1H-indazoles has been a topic of interest in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
Molecular Structure Analysis
The InChI code for “Ethyl 5-amino-1H-indazole-3-carboxylate” is 1S/C10H11N3O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2,11H2,1H3,(H,12,13) . The InChI key is JKJIVTRCPQYSDH-UHFFFAOYSA-N .
Chemical Reactions Analysis
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
“Ethyl 5-amino-1H-indazole-3-carboxylate” is a brown solid . It has a molecular weight of 205.21 and its molecular formula is C10H11N3O2 .
Scientific Research Applications
Synthesis and Derivative Applications
- Ethyl 5-amino-1H-indazole-3-carboxylate and its derivatives have been extensively studied for their chemical properties and potential applications in various fields. For instance, a study reported the synthesis of 65 new derivatives of ethyl-1H-indazole-3-carboxylate, which showed preliminary antiarthritic effects at doses much lower than their toxic ones. Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was particularly notable for its effectiveness in this regard (Bistocchi et al., 1981).
Antimicrobial Studies
- Modifications of similar compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate have been synthesized and analyzed for their antimicrobial activities against various strains of bacteria and fungi. These studies highlight the potential use of such derivatives in developing new antimicrobial agents (Desai et al., 2019).
Structural and Mechanistic Studies
- Ethyl 5-amino-1H-indazole-3-carboxylate has also been used in the synthesis of other complex molecules, demonstrating its versatility in organic chemistry. For example, the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes have been reported, where this compound played a crucial role in the synthesis process (Karcı & Karcı, 2012).
Applications in Solid Phase Peptide Synthesis
- The compound has found applications in peptide synthesis as well. A novel coupling reagent based on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, which is structurally similar, was developed for solid phase peptide synthesis. This highlights the potential of ethyl 5-amino-1H-indazole-3-carboxylate in facilitating complex biochemical synthesis processes (Robertson et al., 1999).
properties
IUPAC Name |
ethyl 5-amino-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-15-10(14)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,2,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJIVTRCPQYSDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696342 | |
Record name | Ethyl 5-amino-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-1H-indazole-3-carboxylate | |
CAS RN |
885278-45-5 | |
Record name | Ethyl 5-amino-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885278-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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